N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea is a synthetic organic compound with the molecular formula C17H18BrN3O2S and a molecular weight of 408.31 g/mol This compound is characterized by the presence of a brominated pyridine ring, a carbamothioyl group, and a phenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 6-methylpyridine, is brominated to form 5-bromo-6-methylpyridine.
Carbamothioylation: The brominated pyridine is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2,3-dimethylphenoxy)acetamide
- 2-Bromo-N-(6-methylpyridin-2-yl)acetamide
- N-[(5-Bromo-6-methyl-2-pyridinyl)carbamothioyl]-2-(2-methylphenoxy)acetamide
Uniqueness
N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-methylphenoxy)acetyl]thiourea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its brominated pyridine ring and carbamothioyl group make it particularly useful in the synthesis of complex molecules and as a biochemical probe .
Eigenschaften
Molekularformel |
C16H16BrN3O2S |
---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16BrN3O2S/c1-10-5-3-4-6-13(10)22-9-15(21)20-16(23)19-14-8-7-12(17)11(2)18-14/h3-8H,9H2,1-2H3,(H2,18,19,20,21,23) |
InChI-Schlüssel |
VAAIPMVETHHDLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.